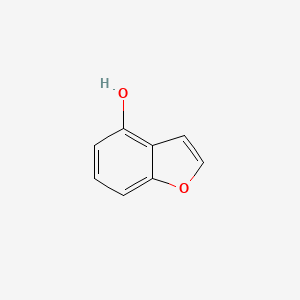

5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and precise control over reaction conditions. In the case of the compound 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, the synthesis process was successful, and the resulting crystal structure was characterized using X-ray single-crystal diffraction . This method allowed for the determination of the crystal's space group and the identification of two independent molecules within the unit cell, each adopting different conformations of the cyclohexenone rings. The presence of intramolecular hydrogen bonds was also noted, which can influence the stability and reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its chemical and physical properties. X-ray crystallography provides a detailed view of the molecular structure, including bond lengths and angles, which are essential for understanding the compound's behavior. For the synthesized compound mentioned above, the crystallographic analysis revealed specific details about the unit cell dimensions and the molecular weight. The analysis also showed that the compound crystallizes in the monoclinic space group P21/c, which gives insight into the symmetry and packing of the molecules within the crystal .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, the structural analysis and characterization of related compounds can provide insights into potential reactivity. For instance, the presence of methoxy groups and the cyclohexenone ring structure in the synthesized compound suggests that it may undergo reactions typical of aromatic ethers and enones, such as nucleophilic substitutions or Michael additions. The intramolecular hydrogen bonds may also play a role in directing such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are directly related to its molecular structure. The density, crystal system, and molecular weight are some of the physical properties that can be determined through crystallographic analysis. For example, the synthesized compound has a density of 1.284 g/cm³ and a molecular weight of 1016.06 g/mol . These properties are important for understanding the compound's behavior in different environments and can affect its solubility, stability, and reactivity. The chemical properties, such as reactivity with other substances, can be inferred from the functional groups present in the molecule and their respective positions.

Aplicaciones Científicas De Investigación

Molecular Structure Studies

- Molecular Structure Analysis : Research by Małecka et al. (2005) involved the analysis of molecular structures similar to 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. They utilized NMR study and X-ray diffraction to determine the crystal structures, which aids in understanding the chemical properties and potential applications of such compounds (Małecka et al., 2005).

Receptor Binding and Synthesis

- Receptor Binding Analysis : Berardi et al. (2001) synthesized derivatives of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one to study their affinities towards sigma1 and EBP sites. This kind of research is crucial for understanding how these compounds interact with biological systems (Berardi et al., 2001).

Anti-mycobacterial Activity

- Anti-mycobacterial Potential : Kumar et al. (2013) synthesized novel derivatives of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one and evaluated their antimycobacterial activity. This signifies the potential of these compounds in developing new treatments for bacterial infections (Kumar et al., 2013).

Structural and Chemical Analysis

- Structural and Chemical Analysis : Various studies have been conducted focusing on the structural and chemical analysis of compounds similar to 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. This includes understanding their crystal structures, molecular interactions, and potential for forming new chemical entities (Baddeley et al., 2017).

Synthesis and Application in Medicinal Chemistry

- Medicinal Chemistry Applications : The synthesis and application of derivatives of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in medicinal chemistry, particularly for the development of new therapeutic agents, have been explored. This includes investigating their antimicrobial, anti-inflammatory, and neuroprotective properties (Hutchinson et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

5-methoxy-3,3-dimethyl-2H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)7-11(13)9-5-4-8(14-3)6-10(9)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJNJGBSRXLRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C1C=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

60812-53-5 | |

| Record name | 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)